molecular formula C14H14BrNO2 B14898640 N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide

N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B14898640
M. Wt: 308.17 g/mol
InChI Key: PGXMRZZXLRELDX-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a furan ring substituted with two methyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-bromo-4-methylaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methyl groups on the furan ring can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The carboxamide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.

Major Products Formed

    Substitution Reactions: Products include N-(2-iodo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide.

    Oxidation Reactions: Products include 2,5-dimethylfuran-3-carboxylic acid derivatives.

    Reduction Reactions: Products include N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-amine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The furan ring and methyl groups contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide
  • N-(2-bromo-4-methylphenyl)acetamide
  • N-(2-bromo-4-methylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H14BrNO2/c1-8-4-5-13(12(15)6-8)16-14(17)11-7-9(2)18-10(11)3/h4-7H,1-3H3,(H,16,17)

InChI Key

PGXMRZZXLRELDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(OC(=C2)C)C)Br

Origin of Product

United States

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